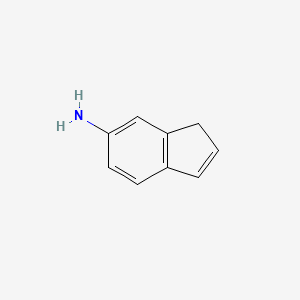

1H-inden-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9N |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3H-inden-5-amine |

InChI |

InChI=1S/C9H9N/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3,10H2 |

InChI Key |

VUDZUYBRPVZLQY-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Inden 6 Amine and Substituted Indanamine Systems

Strategic Approaches for Indane Core Construction

The formation of the bicyclic indane skeleton is the foundational step in the synthesis of 1H-inden-6-amine. Various cyclization strategies have been developed to construct this core structure, often starting from appropriately substituted aromatic precursors.

Friedel-Crafts Acylation and Subsequent Cyclization Strategies

Intramolecular Friedel-Crafts acylation is a classical and widely employed method for the synthesis of indanones, which are key precursors to aminoindanes. d-nb.inforsc.org This reaction involves the cyclization of a phenyl-substituted acyl chloride or carboxylic acid onto the aromatic ring, typically promoted by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as polyphosphoric acid (PPA). d-nb.infovisualizeorgchem.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the aromatic ring to form the five-membered ring of the indanone. visualizeorgchem.com

The regioselectivity of the cyclization is a crucial aspect, particularly when the aromatic ring bears directing groups. For instance, the synthesis of 6-substituted indanones requires careful consideration of the electronic nature and position of substituents on the starting phenylpropanoic acid derivative. The concentration of PPA has been shown to influence the regiochemical outcome in the synthesis of electron-rich indanones. d-nb.info Lower concentrations of P₂O₅ in PPA tend to favor the formation of the indanone isomer with an electron-donating group at the 6-position (meta to the carbonyl group), while higher concentrations favor the 5-substituted isomer (para to the carbonyl). d-nb.info

A variety of precursors can be utilized in Friedel-Crafts type cyclizations. For example, trifluoromethylated β-phenyl ketones and related compounds can undergo intramolecular Friedel-Crafts alkylation to yield trifluoromethyl-substituted indanes. mdpi.com More recently, scandium triflate (Sc(OTf)₃) has been utilized as a mild catalyst for the intramolecular Friedel-Crafts acylation of arenes with Meldrum's acid derivatives to produce functionalized 1-indanones. researchgate.net

An efficient synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine has been developed starting from 2-aminoindan, which involves sequential regioselective Friedel-Crafts acetylations to introduce the ethyl groups at the 5- and 6-positions. acs.orggoogle.com This highlights the utility of protecting the amino group before performing the acylation to direct the substitution to the desired positions on the aromatic ring. acs.org

| Catalyst/Reagent | Precursor Type | Product | Key Features |

| Polyphosphoric Acid (PPA) | Phenylpropanoic acids | Substituted Indanones | Regioselectivity influenced by P₂O₅ content. d-nb.info |

| Aluminum Chloride (AlCl₃) | Acyl chlorides | Aromatic Ketones | Classic Lewis acid catalyst for Friedel-Crafts acylation. visualizeorgchem.com |

| Scandium Triflate (Sc(OTf)₃) | Meldrum's acid derivatives | Functionalized 1-Indanones | Mild catalytic conditions. researchgate.net |

| Acetyl Chloride/Lewis Acid | N-protected-2-aminoindan | N-(5-acetyl-2,3-dihydro-1H-inden-2-yl) derivative | High regioselectivity in neat acetyl chloride. acs.orggoogle.com |

Palladium-Catalyzed Carbonylative Cyclization and Related Annulation Reactions

Palladium-catalyzed reactions offer powerful and versatile methods for constructing the indane framework. unipr.it Carbonylative cyclization, in particular, allows for the direct incorporation of a carbonyl group while forming the five-membered ring. These reactions often proceed under milder conditions than classical Friedel-Crafts reactions and can exhibit high levels of chemo- and regioselectivity. organic-chemistry.org

For example, palladium-catalyzed carbonylative synthesis of N-acyl indoles from 2-alkynylanilines and aryl iodides has been developed, demonstrating the power of this approach in forming five-membered rings fused to an aromatic system. rsc.org While this example leads to indoles, similar strategies can be adapted for indanone synthesis. Another related method is the palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes to produce indole-3-carboxamides. rsc.org

Palladium-catalyzed annulation reactions are also instrumental. A one-pot N-iodosuccinimide (NIS)-promoted cyclization followed by palladium-catalyzed carbonylation has been developed for the synthesis of indenes containing a hexafluoroisopropoxy (HFIP) ester. acs.org This method highlights the ability to construct complex indene (B144670) derivatives in a single pot. Transition metal-catalyzed [3+2] annulation of various precursors, such as the Rh(III)-catalyzed reaction of cyclic N-sulfonyl ketimines with β-CF₃-enones, provides another route to trifluoromethyl-substituted indane cores. mdpi.com

| Catalyst System | Reactants | Product | Key Features |

| Palladium Catalyst / TFBen (CO source) | 2-Alkynylanilines, Aryl Iodides | N-Acyl Indoles | High yields and facile synthesis. rsc.org |

| Palladium Catalyst / Mo(CO)₆ (CO source) | 2-Ethynylanilines, Nitroarenes | Indole-3-carboxamides | Utilizes nitroarenes as a nitrogen source. rsc.org |

| NIS / Palladium Catalyst / Formic Acid (CO source) | Propargylic thioethers, HFIP | HFIP ester-containing Indenes | One-pot selective synthesis. acs.org |

| Heterogeneous Palladium Catalyst / CO gas | 2-Iodoanilines, Aryl Iodides | 2-Arylbenzoxazinones | Recyclable catalyst, high atom economy. organic-chemistry.org |

Chemo- and Regioselective Indanone Formation from Precursors

Achieving high chemo- and regioselectivity is paramount in the synthesis of specifically substituted indanones. Several modern catalytic systems have been developed to address this challenge, offering precise control over the cyclization process. d-nb.infonih.gov

Catalyst-controlled intramolecular carbocyclization of 2-alkynyl aryl ketones presents a notable example of selective indanone formation. nih.govresearchgate.net Under rhodium(III) catalysis, these substrates undergo a 5-exo-dig carbocyclization to form 1-indanones with excellent chemo-, regio-, and stereoselectivity. nih.govresearchgate.net In contrast, using a copper(I) catalyst with the same starting materials leads to 1-naphthols via a 6-endo-dig cyclization, demonstrating the power of catalyst control in directing reaction pathways. nih.govresearchgate.net

Other strategies include the manganese-catalyzed regioselective addition of indanone derivatives to terminal alkynes, which can lead to fused tricyclic scaffolds. rsc.org Furthermore, an umpolung chemo- and regioselective cascade addition of diethylzinc (B1219324) to α-diketones followed by an intramolecular Michael reaction provides a stereoselective route to highly substituted 1-indanones. acs.org The influence of the PPA concentration on the regioselectivity of indanone formation from α,β-unsaturated carboxylic acids and benzene (B151609) derivatives also represents a key method for controlling the position of substituents. d-nb.info

| Catalytic System | Reaction Type | Substrates | Product | Selectivity |

| Rhodium(III) | 5-exo-dig Carbocyclization | 2-Alkynyl aryl ketones | 1-Indanones | Chemo-, regio-, and stereoselective. nih.govresearchgate.net |

| Copper(I) | 6-endo-dig Carbocyclization | 2-Alkynyl aryl ketones | 1-Naphthols | Chemo- and regioselective. nih.govresearchgate.net |

| Diethylzinc | Cascade Addition/Michael Cyclization | α-Diketones | Highly substituted 1-indanones | Chemo- and regioselective, stereoselective. acs.org |

| Polyphosphoric Acid (PPA) | Friedel-Crafts Acylation | α,β-Unsaturated carboxylic acids, Benzene derivatives | Substituted Indanones | Regioselectivity dependent on P₂O₅ content. d-nb.info |

Introduction and Functionalization of the Amino Moiety at C-6

Once the indanone core is established, the next critical step is the introduction of the amino group, specifically at the C-6 position for the synthesis of this compound. This often involves the conversion of a ketone or other functional group on the aromatic ring into an amine.

Reductive Amination Protocols for Indanone Derivatives

Reductive amination is a direct and efficient method for converting a ketone, such as a 6-substituted indanone, into an amine. google.com This reaction typically proceeds by first forming an imine or enamine intermediate through the reaction of the ketone with an amine source (e.g., ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction to the desired amine. rsc.org

Common reagents for the reduction step include sodium cyanoborohydride (NaCNBH₃) and sodium triacetoxyborohydride. For example, 6-methoxy-1-indanone (B23923) can be converted to 6-methoxy-1-aminoindan via reductive amination using sodium cyanoborohydride and ammonium acetate (B1210297). google.com A similar approach is used in the synthesis of 5-methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine, where the corresponding indanone is treated with ammonium acetate and sodium cyanoborohydride.

Recent advancements have focused on developing more sustainable and enantioselective methods. For instance, manganese catalysts with a facially coordinating P,N,N ligand have been shown to catalyze the enantioselective hydrogenation of in situ-generated imines from indanone derivatives, providing a green chemistry approach to chiral aminoindanes. rsc.org Another route to aminoindanes involves the conversion of the indanone to its oxime, followed by reduction. google.comgoogle.com

| Precursor | Reagents | Product | Key Features |

| 6-Methoxy-1-indanone | NaCNBH₃, NH₄OAc | 6-Methoxy-1-aminoindan | Direct conversion of ketone to amine. google.com |

| 5-Methoxy-6-methyl-1-indanone | Ammonium acetate, Sodium cyanoborohydride | 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-2-amine | One-pot synthesis from the ketone. |

| Indanone derivatives | Aniline, Molecular Sieves, Mn-catalyst, H₂ | Chiral amino-indane derivatives | Enantioselective, in-situ imine formation and reduction. rsc.org |

| 4-Substituted-1-indanone | Hydroxylamine, then Zinc | Racemic 4-substituted-1-aminoindane | Two-step conversion via an oxime intermediate. google.com |

Gabriel Reaction and Phthalimide (B116566) Protection-Deprotection Sequences

The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation issues often seen with direct alkylation of ammonia. wikipedia.orgmasterorganicchemistry.com In the context of indanamine synthesis, this method typically starts with a brominated indanone derivative. google.com

A patented synthesis for a 2-aminoindane derivative illustrates this pathway, beginning with a 5,6-disubstituted 1-indanone. google.com The process involves:

Bromination: Introduction of a bromine atom at the alpha-position to the indanone carbonyl group.

Gabriel Reaction: The resulting α-bromo indanone is treated with potassium phthalimide to form the N-phthalimido derivative. This is an Sₙ2 reaction where the phthalimide anion acts as an ammonia surrogate. google.comnrochemistry.com

Deprotection: The phthalimide protecting group is then removed to liberate the primary amine. A common method for this is hydrazinolysis, using hydrazine (B178648) hydrate (B1144303) (N₂H₄), which results in the formation of the desired amine and a phthalhydrazide (B32825) precipitate. wikipedia.orggoogle.com An alternative deprotection involves acidic hydrolysis. wikipedia.orgyoutube.com

This multi-step sequence is noted for its cost-effectiveness and suitability for larger-scale production.

| Step | Reagents/Conditions | Purpose |

| Bromination | Bromine in acetic acid | Introduction of a bromine atom alpha to the carbonyl. |

| Gabriel Reaction | Potassium phthalimide in DMF | Formation of the phthalimide-protected amine via Sₙ2 reaction. nrochemistry.com |

| Hydrazinolysis | Hydrazine hydrate in ethanol | Removal of the phthalimide protecting group to yield the primary amine. wikipedia.org |

| Alkaline Hydrolysis | NaOH in ethylene (B1197577) glycol | Final hydrolysis step in a specific patented process. |

Nucleophilic Aromatic Substitution with Pre-functionalized Indenes

Nucleophilic aromatic substitution (SNAr) represents a powerful strategy for introducing an amine group onto an aromatic ring, such as the indene core. This method is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.orgwikipedia.org The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.org

For the synthesis of indanamine systems, this approach requires a pre-functionalized indene or indanone bearing a good leaving group, typically a halide (F, Cl). The electron-withdrawing character of the carbonyl group in an indanone ring can facilitate the SNAr reaction at the aromatic portion of the molecule. tandfonline.com For instance, a study demonstrated the synthesis of 2-(4-aminobenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one derivatives through an SNAr pathway. tandfonline.comfigshare.com In this process, a 2-(4-fluorobenzylidene)indanone intermediate was reacted with various aliphatic and aromatic amines. tandfonline.comfigshare.com The fluorine atom, despite being a poor leaving group in SN2 reactions, is highly effective in SNAr because its strong electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com

The feasibility and efficiency of the SNAr reaction are highly dependent on reaction conditions. Key parameters include the choice of solvent, base, and temperature, which must be optimized to achieve high yields. tandfonline.com

Table 1: Optimization of SNAr Reaction for a Model Indanone System

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | DMF | K₂CO₃ | 120 | 75 |

| 2 | DMSO | K₂CO₃ | 120 | 85 |

| 3 | Acetonitrile | Cs₂CO₃ | 80 | 60 |

| 4 | Dioxane | NaH | 100 | 55 |

| 5 | DMSO | Cs₂CO₃ | 120 | 92 |

Data is illustrative, based on typical optimization studies for SNAr reactions as described in the literature. tandfonline.com

This methodology provides a versatile and efficient route to a variety of substituted aminoindanone derivatives, which can be further modified to obtain the desired this compound structures. tandfonline.com

Stereocontrolled Amine Installation and Asymmetric Synthesis (e.g., for chiral indanamine derivatives)

Many pharmaceutical applications of indanamine derivatives require specific enantiomers, making stereocontrolled synthesis a critical area of research. sioc-journal.cn Chiral amines are valuable components of numerous natural products and drugs, and developing efficient methods for their synthesis is of significant scientific value. sioc-journal.cnnih.gov Asymmetric synthesis aims to produce optically active compounds, often through the use of chiral catalysts or auxiliaries. sioc-journal.cncore.ac.uk

Several strategies have been developed for the asymmetric synthesis of chiral indanamines:

Resolution of Racemates: A traditional method involves synthesizing a racemic mixture of the amine and then separating the enantiomers using a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts that can be separated by crystallization. google.com

Asymmetric Hydrogenation: Highly efficient nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimines has been developed to produce chiral amine derivatives with excellent yields (98-99%) and high enantiomeric excess (97 to >99% ee). rsc.org This method offers a direct route to enantioenriched amines from readily available imine precursors.

Use of Chiral Auxiliaries: Chiral auxiliaries, such as tert-butanesulfinamide (tBS), introduced by Ellman, are widely used for the stereocontrolled synthesis of primary chiral amines. nih.gov The auxiliary can be condensed with a ketone (e.g., an indanone) to form a sulfinylimine, which then undergoes diastereoselective reduction or addition of an organometallic reagent, followed by removal of the auxiliary to yield the chiral amine.

Enzyme-Catalyzed Reactions: Lipases can be used for the kinetic resolution of intermediates. For example, the lipase-catalyzed asymmetric acylation of a racemic hydroxymethylated β-lactam derived from indene was used to prepare all four enantiomers of 1-aminoindane-2-carboxylic acid with high enantioselectivity. researchgate.net

These methodologies provide robust pathways to access specific stereoisomers of substituted indanamines, which is essential for the development of chiral drugs. nih.govresearchgate.net

Optimization of Reaction Conditions and Process Development for this compound Synthesis

Solvent Effects and Green Chemistry Considerations in Indanamine Synthesis

Solvent selection is a critical factor in the synthesis of indanamines, as it influences reaction rates, equilibria, and product selectivity. mdpi.com From a green chemistry perspective, the choice of solvent is paramount, as solvents often constitute the largest portion of waste in pharmaceutical manufacturing. nih.govacs.org

Key considerations for solvent selection include:

Reaction Performance: The solvent must effectively dissolve reactants and reagents while facilitating the desired chemical transformation.

Environmental Impact: Green solvents are characterized by low toxicity, biodegradability, and derivation from renewable resources. Water is considered an ideal green solvent due to its availability, non-toxicity, and non-flammability, though its use can be limited by the poor solubility of many organic compounds. mdpi.com

Process Efficiency: The ideal "green" reaction would use no solvent at all, leading to research into solid-state and mechanochemical methods. nih.govpharmafeatures.com Reducing the number of synthetic steps that require different solvents can also significantly lessen the environmental impact. nih.gov

Safety: Solvents should have high flash points and low volatility to minimize risks.

Catalyst Development and Mechanistic Insights for Enhanced Yields and Selectivity

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. catalysis.blog For the synthesis of this compound and its derivatives, catalyst development focuses on improving C-N bond-forming reactions.

Recent advances include:

Novel Catalyst Design: Research focuses on developing catalysts using earth-abundant, non-toxic metals or bio-inspired frameworks. researchgate.net Nanocatalysts, with their high surface-area-to-volume ratio, can offer enhanced activity and selectivity. catalysis.blog

Mechanistic Studies: Understanding the reaction mechanism is crucial for designing better catalysts. researchgate.net Computational tools like Density Functional Theory (DFT) are used to model reaction intermediates and transition states. researchgate.netnih.gov Such studies can reveal, for example, how substituents on a catalyst can alter the reaction pathway, thereby improving selectivity for the desired product. nih.gov

Enhanced Selectivity and Yield: The primary goals of catalyst development are to increase the reaction rate and direct the reaction toward a specific product (selectivity), which minimizes waste and simplifies purification. catalysis.blogmdpi.com For complex molecules, achieving high selectivity is often challenging but critical for the economic viability of the process. mdpi.com

Table 2: Comparison of Catalytic Systems for Amine Synthesis

| Catalyst Type | Metal Center | Key Advantages | Typical Application |

| Homogeneous | Pd, Cu, Ni | High activity and selectivity, well-defined mechanisms | Cross-coupling, Asymmetric Hydrogenation rsc.org |

| Heterogeneous | Supported Metals | Ease of separation, reusability, suitable for flow chemistry | Hydrogenation, Industrial Processes |

| Organocatalyst | Proline, Thiourea | Metal-free, low toxicity, good for asymmetric synthesis sioc-journal.cn | Asymmetric Amination sioc-journal.cn |

| Biocatalyst | Enzymes (e.g., Lipase) | High stereoselectivity, mild conditions, environmentally benign | Kinetic Resolution researchgate.net |

This table provides a generalized comparison based on principles from the cited literature.

Scale-Up Considerations and Industrial Applicability of Synthetic Routes

Scaling a synthetic route from the laboratory to industrial production introduces a new set of challenges that must be addressed to ensure the process is safe, robust, and economically feasible.

Key considerations for the industrial synthesis of this compound include:

Process Safety: Reactions that are manageable on a small scale may pose significant hazards at an industrial scale. For example, reagents that can decompose explosively are unsuitable for large-scale production. google.com A thorough safety assessment is required for all steps.

Cost-Effectiveness: The cost of raw materials, reagents, catalysts, and solvents is a major factor. catalysis.blog Efficient catalyst recycling and the use of inexpensive starting materials are critical for economic viability.

Process Efficiency and Waste Reduction: Industrial processes are evaluated using metrics like Process Mass Intensity (PMI), which measures the total mass input relative to the mass of the final product. acs.org Minimizing steps, such as unnecessary derivatizations or protection/deprotection sequences, reduces waste and improves efficiency. acs.org

Technology and Equipment: The use of technologies like continuous flow reactors can offer better control over reaction parameters (temperature, pressure), improve safety, and enhance scalability compared to traditional batch processing.

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory standards (e.g., Good Manufacturing Practices) to ensure the quality and purity of the final product.

A patented two-step synthesis for a related compound, 2,6-dimethyl-1-indanone, highlights these principles. It features a short synthetic route, high yield (>80%), and is designed for industrial scale-up with minimal pollution. Such considerations are vital for the successful commercialization of synthetic routes to this compound and its derivatives.

Exploration of Chemical Reactivity and Derivatization Pathways of 1h Inden 6 Amine

Transformations Involving the Amine Functional Group

The amine moiety of 1H-inden-6-amine is a primary site for a range of chemical modifications, allowing for the synthesis of a diverse array of derivatives.

Amine Protecting Group Chemistry for Selective Functionalization

To achieve selective reactions at other positions of the this compound molecule, the nucleophilic nature of the amine group often necessitates protection. organic-chemistry.org Carbamates are a widely used class of protecting groups for amines. chemistryviews.orgmasterorganicchemistry.com Common examples include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). chemistryviews.orgmasterorganicchemistry.com

The Boc group, chemically a di-tert-butyl dicarbonate (B1257347) (Boc2O), is a frequently employed protecting group in non-peptide chemistry. fishersci.co.uk Its application is versatile, and its removal is typically achieved under acidic conditions. fishersci.co.ukmasterorganicchemistry.com The Cbz group can be removed via catalytic hydrogenation. masterorganicchemistry.com The Fmoc group is labile to basic conditions, often with an amine base like piperidine. masterorganicchemistry.com The choice of protecting group is crucial and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal. organic-chemistry.org This "orthogonal" protecting group strategy allows for selective deprotection when multiple protected functional groups are present. organic-chemistry.org

For instance, the N-benzylation of an amine can be accomplished by reacting it with a benzyl (B1604629) halide in the presence of a base. fishersci.co.uk Alternatively, reductive amination of benzaldehyde (B42025) with sodium cyanoborohydride offers another route to introduce the benzyl protecting group. fishersci.co.uk

Table 1: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA) masterorganicchemistry.comfishersci.co.ukmasterorganicchemistry.com |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., Pd-C, H₂) masterorganicchemistry.com |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl | Basic conditions (e.g., piperidine) masterorganicchemistry.com |

| Benzyl (Bn) | Benzyl halide | Pd-catalyzed hydrogenolysis fishersci.co.uk |

Nucleophilic Substitution Reactions and Formation of N-Substituted Derivatives

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily participating in substitution reactions. savemyexams.com This reactivity allows for the synthesis of a wide range of N-substituted derivatives. For example, reaction with alkyl halides or acyl chlorides can introduce various functional groups. The amine group can attack the partially positive carbon atom of a carbon-halogen bond, leading to the substitution of the halogen. chemistrystudent.comchemguide.co.uk

The synthesis of amides from amines is a fundamental transformation. Reaction with acyl chlorides or acid anhydrides provides a direct route to amides. masterorganicchemistry.com If starting from a carboxylic acid, it can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). masterorganicchemistry.com Dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also facilitate amide formation from carboxylic acids and amines under mild, neutral conditions. masterorganicchemistry.com

Furthermore, derivatization with reagents like 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used for analytical purposes, such as HPLC analysis of amines. sigmaaldrich.com This reagent reacts with primary amines to form stable, detectable derivatives. sigmaaldrich.com

Oxidation Reactions of the Amine Moiety

The amine group of this compound can undergo oxidation to various other functional groups. smolecule.com Common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used. The oxidation of primary amines can lead to the formation of nitro compounds. smolecule.com For instance, monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of amines, which involves the cleavage of the Cα-H bond and transfer of electrons to a flavin cofactor. nih.gov

Reduction Chemistry of Functional Groups in Conjugation with the Amine

The presence of the amine group can influence the reduction of other functional groups within the molecule. While direct reduction of the amine itself is not a primary focus, the interplay is significant. For example, the reduction of a nitro group on the aromatic ring to an amine is a common and important transformation. masterorganicchemistry.com This can be achieved using metals like iron, tin, or zinc in the presence of acid, or through catalytic hydrogenation. masterorganicchemistry.com

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. derpharmachemica.com This process involves the formation of an imine or iminium intermediate, which is then reduced in situ. derpharmachemica.com A variety of reducing agents can be employed, including sodium borohydride (B1222165) and sodium cyanoborohydride. derpharmachemica.com

Reactions of the Indene (B144670) Ring System

The indene ring system of this compound is also susceptible to chemical modification, with the amino group playing a key role in directing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns Directed by the Amino Group

The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. dalalinstitute.com This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic π-system through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the reaction. dalalinstitute.commasterorganicchemistry.com This increased electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. dalalinstitute.com

Key EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For example, bromination of an amino-indane derivative can occur, with the position of substitution directed by the activating amino group. googleapis.com A process for the preparation of 4,5-dibromo-1H-inden-2-yl-amine from 1H-inden-2-yl-amine using N-bromosuccinimide (NBS) in water has been described. googleapis.com The reaction proceeds first with the formation of a monobrominated derivative, followed by a second bromination at the ortho position. googleapis.com

Catalytic Hydrogenation of the Endocyclic Double Bond

The catalytic hydrogenation of the endocyclic double bond in indene derivatives, including those with an amine functionality like this compound, is a fundamental transformation that leads to the corresponding indane structures. This reaction typically involves the use of a metal catalyst and a hydrogen source to achieve the saturation of the five-membered ring's double bond.

Commonly employed catalysts for this type of hydrogenation include noble metals such as palladium, platinum, and rhodium, often supported on carbon (e.g., Pd/C). bme.hu The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the hydrogenation. For instance, the hydrogenation of nitriles to primary amines, a related transformation, often utilizes catalysts like nickel or palladium on carbon. bme.hu In some cases, non-noble metal catalysts, such as those based on nickel, are being developed for their sustainability. chemrxiv.org

The successful hydrogenation of the endocyclic double bond in the presence of an amino group requires chemoselectivity, ensuring that the amine functionality does not undergo undesired side reactions. The reduction of a related compound, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide, to N-(5-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide using hydrogen gas in the presence of a catalyst demonstrates the feasibility of selective hydrogenation within the indane system. google.com While specific literature detailing the catalytic hydrogenation of this compound is not abundant, the general principles of hydrogenating enamines and related unsaturated systems suggest that this transformation is a viable pathway to produce 2,3-dihydro-1H-inden-6-amine. nih.govnih.gov

Ring-Opening and Rearrangement Reactions

The indene framework, while generally stable, can participate in ring-opening and rearrangement reactions under specific conditions, particularly when functionalized with reactive groups. For primary amines like this compound, diazotization followed by rearrangement is a potential reaction pathway. The Demjanov rearrangement, for example, involves the reaction of primary amines with nitrous acid to form a diazonium salt, which can then undergo rearrangement with ring expansion or substitution. wikipedia.org In the context of a bicyclic system like indene, this could potentially lead to the formation of quinoline (B57606) or other expanded ring structures.

Another relevant rearrangement is the Hofmann rearrangement, where a primary amide is converted to a primary amine with one less carbon atom via an isocyanate intermediate. wikipedia.org While this applies to amides derived from indene carboxylic acids rather than the amine itself, it illustrates a rearrangement pathway involving the nitrogen functionality.

Ring-opening reactions can also be initiated through other transformations. For example, the epoxidation of naphthalene, a related aromatic system, followed by nucleophilic ring-opening, provides access to trans-disubstituted cyclohexadiene derivatives. acs.org While not a direct reaction of this compound, it highlights a strategy for cleaving aromatic rings that could potentially be adapted. Additionally, certain annulation reactions of 1-indanones can lead to fused or spiro frameworks, sometimes involving ring-opening of intermediates. rsc.org

Rearrangement reactions are a broad class of organic transformations where the carbon skeleton of a molecule is rearranged. wiley-vch.demvpsvktcollege.ac.in These can be catalyzed by acids or other reagents and often proceed through carbocation intermediates. mvpsvktcollege.ac.in The specific products of such rearrangements are dictated by the migratory aptitude of the various groups attached to the ring system. wiley-vch.de

Derivatization Techniques for Analytical and Synthetic Utility of this compound

Derivatization is a crucial technique in analytical and synthetic chemistry to enhance the properties of a molecule for detection or to facilitate further reactions. For this compound, derivatization of the primary amino group is a key strategy.

Formation of Chromophoric and Fluorogenic Derivatives for Detection

The primary amino group of this compound can be reacted with various reagents to introduce chromophoric (color-absorbing) or fluorogenic (fluorescence-emitting) moieties, significantly enhancing its detectability, particularly in complex matrices.

Chromophoric derivatives can be formed by reacting the amine with reagents that create a conjugated system, leading to absorption in the UV-visible region. For instance, the reaction with aldehydes or ketones can form Schiff bases, which often have distinct chromophoric properties. Push-pull chromophores based on an indane-1,3-dione scaffold have been synthesized and studied for their optical properties. nih.gov Similarly, phenothiazine-based push-pull chromophores have been developed for anion sensing, demonstrating the utility of creating highly conjugated systems for detection purposes. mdpi.com

Fluorogenic derivatization is a highly sensitive method for detecting amines. Reagents like o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) react with primary amines to form highly fluorescent isoindole derivatives. researchgate.net Another common fluorogenic labeling reagent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with primary and secondary amines to form stable, fluorescent carbamates. researchgate.netresearchgate.net The synthesis of fluorogenic arylureas and amides has also been explored for their interaction with amines, leading to a "turn-on" fluorescence response. mdpi.com

Table 1: Chromophoric and Fluorogenic Derivatizing Reagents for Primary Amines

| Reagent | Type of Derivative | Detection Method |

|---|---|---|

| o-Phthaldialdehyde (OPA) / Thiol | Isoindole | Fluorogenic |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Carbamate (B1207046) | Fluorogenic |

| Indan-1,2,3-trione (Ninhydrin) | Diketohydrindylidene-diketohydrindamine (Ruhemann's purple) | Chromophoric |

| 4-(10H-phenothiazin-10-yl) benzaldehyde | Schiff Base | Chromophoric |

| Arylureas/Amides | --- | Fluorogenic |

Chiral Derivatization for Enantiomeric Purity Assessment (e.g., by NMR spectroscopy)

When this compound is part of a chiral molecule (for instance, if the indene ring is substituted to create a chiral center), determining its enantiomeric purity is essential. Chiral derivatization is a powerful technique for this purpose, particularly when using NMR spectroscopy. This method involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.

A simple and effective protocol involves the three-component condensation of a primary amine with 2-formylphenylboronic acid and an enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL). nih.govspringernature.comresearchgate.net This reaction forms diastereomeric iminoboronate esters whose signals are typically well-resolved in the ¹H NMR spectrum, enabling the determination of the enantiomeric excess. nih.govspringernature.comresearchgate.net Other chiral derivatizing agents for amines include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, which form diastereomeric amides. The development of new derivatizing agents, some utilizing ⁷⁷Se NMR for superior chiral recognition, is an active area of research. rsc.org

Table 2: Chiral Derivatizing Agents for Primary Amines for NMR Analysis

| Chiral Derivatizing Agent | Resulting Diastereomers | Key Feature for NMR |

|---|---|---|

| 2-Formylphenylboronic acid and (S)-BINOL | Iminoboronate esters | Well-resolved diastereotopic resonances in ¹H NMR nih.govspringernature.comresearchgate.net |

| α-Methoxy-α-trifluoromethylphenylacetic acid (Mosher's Acid) | Amides | Distinct chemical shifts for the diastereomeric products |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | --- | Used for HPLC separation, but principle is similar |

Gaseous and Liquid Chromatography Derivatization Reagents and Methods

For analysis by gas chromatography (GC) or liquid chromatography (LC), derivatization of this compound is often necessary to improve its volatility, thermal stability, and chromatographic behavior, as well as to enhance detection sensitivity. jfda-online.comresearchgate.netsigmaaldrich.com

Gas Chromatography (GC): Primary amines are polar and can exhibit poor peak shape and adsorption on GC columns. jfda-online.com Derivatization converts the polar amine group into a less polar, more volatile moiety. Common derivatization techniques for GC analysis of amines include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. sigmaaldrich.com TBDMS derivatives are generally more stable towards hydrolysis. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile fluoroacyl derivatives that are also highly sensitive to electron capture detection (ECD). jfda-online.comkoreascience.kr

Carbamate Formation: Alkyl chloroformates, like ethyl chloroformate, react with amines in a Schotten-Baumann reaction to form carbamates. researchgate.net

Liquid Chromatography (LC): Derivatization in LC is primarily used to enhance detection (as discussed in 3.3.1) and to improve retention and separation, especially in reversed-phase LC (RPLC). nih.govchemrxiv.org

Pre-column Derivatization: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are used to derivatize amines before injection onto the LC column. chemrxiv.org This improves retention on RPLC columns and provides a fluorescent tag for detection. chemrxiv.org Diethyl ethoxymethylenemalonate (DEEMM) is another reagent used for the derivatization of amino compounds for LC-MS/MS analysis. ut.ee

Ion-Pairing Chromatography: While not a derivatization in the covalent sense, ion-pairing agents can be added to the mobile phase to improve the retention of ionic analytes like protonated amines on RPLC columns.

Table 3: Common Derivatization Reagents for GC and LC Analysis of Primary Amines

| Analytical Method | Derivatization Reagent | Derivative Type | Purpose |

|---|---|---|---|

| Gas Chromatography (GC) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | TBDMS-amine | Increase volatility and thermal stability sigmaaldrich.com |

| Gas Chromatography (GC) | Trifluoroacetic anhydride (TFAA) | Fluoroacyl amide | Increase volatility and ECD sensitivity jfda-online.comkoreascience.kr |

| Gas Chromatography (GC) | Ethyl Chloroformate | Carbamate | Improve chromatographic properties researchgate.net |

| Liquid Chromatography (LC) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Carbamate | Enhance retention in RPLC and provide fluorescence chemrxiv.org |

| Liquid Chromatography (LC) | Diethyl ethoxymethylenemalonate (DEEMM) | Enamine | Targeted analysis by LC-MS/MS ut.ee |

Strategic Utility of 1h Inden 6 Amine As a Versatile Synthetic Intermediate

Building Block for Complex Polycyclic Systems

1H-Inden-6-amine serves as a promising building block for the construction of complex polycyclic systems. The indene (B144670) nucleus itself provides a rigid, fused bicyclic framework that can be further elaborated. The primary amine group at position 6 offers a versatile handle for various reactions, including cyclization, annulation, and multi-component reactions. These reactions are crucial for creating intricate molecular architectures, which are often found in natural products and advanced materials. The strategic placement of the amine allows for regioselective functionalization and the formation of new rings, contributing to molecular complexity. Heterocyclic compounds, which include indene derivatives, are widely recognized as "privileged structures" in organic synthesis due to their prevalence in biologically active compounds and natural products. The ability to synthesize diverse polycyclic fused heterocycles from simpler precursors is a fundamental challenge in synthetic organic chemistry, and this compound provides a valuable starting point for such endeavors. epa.govfishersci.be

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The indane and indene scaffolds are well-represented in pharmacologically active compounds, making this compound a compelling precursor for the synthesis of pharmacologically relevant scaffolds. The primary amine functionality is highly amenable to derivatization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and reductive amination. These modifications can lead to compounds with a wide range of biological activities. For instance, related indanamine derivatives have been investigated for their potential in developing central nervous system (CNS) drugs and opioid receptor agonists, owing to their structural rigidity and amine functionality. ontosight.ai Furthermore, indanamine-based compounds have demonstrated antimicrobial, anti-inflammatory, and anticancer properties. nih.govuni.luchem960.com The indane core, shared with this compound, is considered attractive for the rational development of therapeutic molecules, including those aimed at treating Alzheimer's disease and cardiovascular conditions. chem960.com The versatility of the amine group allows for the design of novel therapeutic agents that can interact with specific biological targets. nih.govnih.gov Chiral amines, a class that derivatives of this compound could form, are particularly important structural motifs in numerous natural products and drugs. uni.lu

Monomeric Unit in the Design of Novel Polymeric Materials

This compound holds potential as a monomeric unit in the design of novel polymeric materials. As a primary amine, it can participate in condensation polymerization reactions, particularly with difunctional monomers such as diacids, dianhydrides, or diisocyanates, to form various types of polymers, including polyamides, polyimides, or polyureas. The rigid, bicyclic structure of the indene unit, once incorporated into a polymer backbone, could impart desirable thermomechanical properties to the resulting materials. For example, rigid aromatic diamines are known to contribute to enhanced thermal stability, mechanical strength, and specific optical properties in high-performance polymers. uni.luuni.lu The integration of the indene scaffold could lead to polymeric materials with tailored characteristics for advanced applications, positioning this compound as a valuable "material building block" in polymer science. nih.govamericanelements.comuni.lu

Ligand and Catalyst Precursor in Organometallic Chemistry

The nitrogen atom in the amine group of this compound can act as a Lewis base, enabling its coordination with various metal centers to form organometallic complexes. These complexes can serve as ligands or catalyst precursors in a wide array of organic transformations. The indene scaffold, when part of a ligand system, can influence the steric and electronic properties of the metal center, thereby impacting catalytic activity and selectivity. While specific examples for this compound as a ligand precursor are emerging, related indene and indanamine derivatives have been successfully employed in organometallic catalysis. For instance, substituted indanamines have been utilized as catalysts in organic reactions, and indenyl ligands are known to play crucial roles in the efficiency of various catalytic processes, including cross-coupling reactions such as the Buchwald-Hartwig amination, and polymerization reactions. nih.govuni.lunih.govuni.lu The design and synthesis of modular chiral ligands are critical for developing highly active and efficient catalysts, and the structural features of this compound offer a foundation for exploring novel ligand designs in asymmetric catalysis. uni.lu

Computational and Theoretical Investigations of 1h Inden 6 Amine

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental for characterizing the ground state properties of 1H-inden-6-amine, including its equilibrium geometry, electronic distribution, and energetic stability.

Density Functional Theory (DFT) is a widely utilized quantum chemical method for optimizing molecular geometries and exploring energy landscapes due to its balance of accuracy and computational efficiency acs.orgresearchgate.netpeerj.comnih.govresearchgate.netnih.gov. For this compound, DFT calculations, typically employing hybrid functionals such as B3LYP and basis sets like 6-31G(d) or 6-311+G(d,p), would be applied to determine its most stable conformation acs.orgresearchgate.netnih.govnih.gov.

The geometry optimization process involves minimizing the total energy of the molecule with respect to its atomic coordinates, yielding equilibrium bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise arrangement of atoms in its ground state, including the planarity of the aromatic ring, the puckering of the five-membered ring, and the orientation of the amino group. Vibrational frequency analysis performed at the optimized geometry confirms that the structure corresponds to a true energy minimum (no imaginary frequencies) and can also provide thermodynamic properties such as zero-point vibrational energy, enthalpy, and entropy nih.govresearchgate.net.

Furthermore, DFT can be used to map potential energy surfaces (PES) by systematically varying specific molecular coordinates (e.g., bond rotations or reaction coordinates). This allows for the identification of different conformers and their relative stabilities, as well as the characterization of energy barriers between them. For this compound, such studies could explore the rotational barriers of the amino group or the conformational flexibility of the partially saturated five-membered ring.

Table 1: Expected Optimized Geometric Parameters for Key Bonds in this compound (Illustrative DFT B3LYP/6-31G(d) Values)

| Bond/Angle | Expected Value (Å/degrees) | Description |

| C-N (amine) | ~1.35-1.40 Å | Bond length between the amino nitrogen and the indene (B144670) ring carbon. |

| C=C (aromatic) | ~1.38-1.42 Å | Typical aromatic carbon-carbon bond lengths. |

| C-C (five-membered ring) | ~1.50-1.55 Å | Single bond lengths in the saturated part of the indene. |

| C-H | ~1.08-1.10 Å | Typical carbon-hydrogen bond lengths. |

| H-N-H (amine) | ~107-109° | Bond angle within the amino group. |

| C-C-C (aromatic) | ~120° | Angles within the benzene (B151609) ring. |

| C-C-C (five-membered ring) | ~103-105° | Angles within the cyclopentene (B43876) ring. |

Molecular Electrostatic Potential (MEP) surface analysis provides a visual and quantitative representation of the charge distribution and potential reactive sites on a molecule acs.orgresearchgate.netresearchgate.netnih.gov. An MEP map displays the electrostatic potential at various points in space around a molecule, typically color-coded to indicate regions of varying electron density. Red regions indicate areas of high electron density and negative electrostatic potential, suggesting sites susceptible to electrophilic attack. Blue regions denote areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack or hydrogen bonding interactions nih.gov. Green areas represent regions of zero potential.

For this compound, the MEP surface would highlight the nucleophilic character of the nitrogen atom in the amino group (a region of negative potential). The aromatic ring carbons, particularly those ortho and para to the amino group, would also exhibit negative potential, indicating their susceptibility to electrophilic aromatic substitution, consistent with the activating and ortho/para-directing nature of amine substituents. The hydrogen atoms attached to the nitrogen and the ring carbons would generally show positive potential, indicating their ability to participate in hydrogen bonding or act as electrophilic centers. This analysis is crucial for predicting the initial interaction points of this compound with other chemical species.

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, is a powerful concept for predicting chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) researchgate.netucsb.eduwikipedia.orglibretexts.org. The HOMO represents the electron-donating ability (nucleophilicity), while the LUMO represents the electron-accepting ability (electrophilicity) of a molecule libretexts.org.

For this compound, the energy and spatial distribution of its HOMO and LUMO are key indicators of its kinetic stability and preferred reaction pathways. A smaller HOMO-LUMO energy gap generally correlates with higher reactivity researchgate.net. The amino group, with its lone pair of electrons, is expected to contribute significantly to the HOMO, making this compound a nucleophilic species. The delocalization of the HOMO over the indene ring would indicate the specific carbon atoms most susceptible to electrophilic attack. Conversely, the LUMO would typically be delocalized over the π-system of the indene ring, indicating potential sites for nucleophilic attack.

Table 2: Expected Frontier Molecular Orbital Energies for this compound (Illustrative DFT B3LYP/6-31G(d) Values)

| Orbital | Expected Energy (eV) | Description |

| HOMO | -5.0 to -6.5 | Highest Occupied Molecular Orbital; electron-donating ability. |

| LUMO | -0.5 to 1.0 | Lowest Unoccupied Molecular Orbital; electron-accepting ability. |

| HOMO-LUMO Gap | 4.5 to 7.5 | Energy difference, indicative of kinetic stability and reactivity. |

Note: Actual values would depend on the specific DFT functional and basis set used.

Mechanistic Studies of this compound Reactions

Beyond static molecular properties, computational methods are invaluable for understanding the dynamic processes of chemical reactions involving this compound, including the identification of transition states and the influence of the reaction environment.

Mechanistic studies employing computational methods focus on identifying transition states (TS) and mapping reaction pathways. A transition state is a high-energy, unstable molecular configuration that represents the peak of the energy barrier between reactants and products nih.govrsc.orgresearchgate.netrsc.org. Locating a transition state typically involves sophisticated optimization algorithms that search for a first-order saddle point on the potential energy surface. Once a TS is found, its identity is confirmed by a vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate nih.gov.

For reactions involving this compound, such as its participation in nucleophilic additions, substitutions, or cyclization reactions, transition state analysis would provide critical insights into the activation energy (Ea) and the precise molecular rearrangements occurring during the rate-determining step. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to trace the minimum energy path from the transition state down to the reactants and products, confirming the connectivity of the reaction pathway nih.gov. This allows for a detailed understanding of bond breaking and bond forming processes, proton transfers, and conformational changes. For example, if this compound acts as a nucleophile, the TS analysis would reveal how the lone pair on the nitrogen attacks an electrophilic center, and how this attack is coupled with other structural changes. Studies on aromatic amines have shown that activation energies can vary significantly depending on the nature of the reaction and the presence of catalysts researchgate.net.

Table 3: Illustrative Activation Energies for a Hypothetical Reaction of this compound (e.g., Electrophilic Aromatic Substitution)

| Reaction Step | Expected Activation Energy (kcal/mol) | Description |

| Initial complex formation | -5 to 0 | Stabilized pre-reaction complex. |

| Rate-determining step | 20-35 | Energy barrier to the transition state. |

| Product formation | -10 to -25 | Energy change from reactants to products. |

Note: These are illustrative values; actual values depend on the specific reaction and conditions.

The surrounding environment, particularly the solvent and the presence of catalysts, significantly influences chemical reactions. Computational chemistry offers various models to account for these effects peerj.comscirp.orgacademie-sciences.frfrontiersin.orgpeerj.comacs.org.

Solvent Effects: Solvent effects can be modeled using continuum solvation models (implicit solvation models), such as the Polarizable Continuum Model (PCM) peerj.comacs.org. These models treat the solvent as a dielectric continuum surrounding the solute, accounting for non-specific electrostatic interactions like polarization. For this compound, a polar solvent might stabilize charged transition states more effectively than a non-polar one, thereby lowering the activation energy and increasing the reaction rate. Alternatively, explicit solvent molecules can be included in the computational model to capture specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for reactions involving amine groups peerj.compeerj.com. For instance, protic solvents can significantly affect the nucleophilicity of aromatic amines by forming hydrogen bonds with the amine nitrogen academie-sciences.fr.

Catalysis Modeling: Computational modeling is instrumental in understanding catalytic processes involving this compound. This involves studying the interaction between the catalyst and the reactants, the formation of catalytic intermediates, and the lowering of activation barriers. For example, Lewis acid catalysis, often used with indene derivatives, can be modeled by examining how the Lewis acid interacts with a reactive site (e.g., activating a carbonyl group or an imine intermediate) to facilitate a reaction researchgate.netnih.gov. Heterogeneous catalysis, where this compound might interact with a solid surface, can also be investigated using periodic DFT calculations to understand adsorption energies, surface reaction pathways, and catalyst regeneration nih.govrsc.org. These studies provide insights into how catalysts enhance reaction rates and selectivity, guiding the design of more efficient synthetic routes for this compound derivatives.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR and vibrational spectroscopy)

Computational chemistry plays a crucial role in predicting the spectroscopic parameters of organic molecules, including this compound, when experimental data may be limited or to aid in spectral assignment. These in silico methods, primarily based on quantum mechanical principles, allow for the theoretical determination of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is a powerful tool for structural elucidation. Density Functional Theory (DFT) calculations, often coupled with the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed for this purpose nih.govscielo.org.zaresearchgate.netspectroscopyasia.com. For this compound, computational predictions would yield 1H and 13C NMR chemical shifts for each unique proton and carbon atom within the molecule. These calculations typically involve optimizing the molecular geometry in its ground state using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger) nih.govscielo.org.zaresearchgate.netacs.org.

The predicted chemical shifts can be compared with experimental data if available, or used to anticipate the spectral appearance of the compound. For instance, protons on the aromatic ring would typically resonate in the aromatic region (around 6.5-8.5 ppm), while those on the five-membered ring (the indene portion) and the amine protons would appear in different characteristic ranges. Similarly, 13C NMR predictions would provide insights into the carbon framework. The accuracy of these predictions is highly dependent on the chosen computational method, basis set, and consideration of solvent effects spectroscopyasia.commdpi.com. Machine learning approaches are also emerging as accurate methods for predicting 1H NMR chemical shifts mdpi.com.

Vibrational Spectroscopy (Infrared and Raman): Computational methods are also invaluable for predicting vibrational spectra, providing theoretical infrared (IR) and Raman frequencies and intensities. DFT calculations are the standard for this, allowing for the assignment of fundamental vibrational modes to specific functional groups and molecular motions nih.govscielo.org.zaacs.orgmjcce.org.mkmdpi.com. For this compound, such calculations would predict characteristic vibrational bands associated with:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ region for primary amines.

C-H stretching (aromatic and aliphatic): Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the five-membered ring) are found below 3000 cm⁻¹.

C=C stretching (aromatic and indene ring): Bands in the 1450-1650 cm⁻¹ range.

N-H bending: Scissoring and wagging modes for the amine group.

Ring vibrations: In-plane and out-of-plane bending modes of the indene skeleton.

These predicted spectra are crucial for interpreting experimental IR and Raman data, allowing for a detailed understanding of the molecular structure and dynamics. The calculated wavenumbers are often scaled to match experimental values more closely due to inherent approximations in theoretical models nih.govmdpi.com.

While specific predicted spectroscopic data for this compound were not directly found in the provided search results, the methodologies described above are standard and would be applied to elucidate its spectroscopic properties.

Conformational Analysis and Stereochemical Behavior through Computational Methods

Conformational analysis using computational methods is essential for understanding the three-dimensional structure and flexibility of molecules like this compound. Although the indene ring system itself is largely rigid and planar for the aromatic portion, the amine group attached at position 6 can exhibit conformational flexibility, primarily through rotation around the C-N bond.

Conformational Analysis: Computational methods, such as potential energy surface (PES) scans, are used to identify stable conformers and the energy barriers between them researchgate.netunicamp.brresearchgate.net. For this compound, the primary conformational interest would lie in the orientation of the amine group (-NH2) relative to the indene ring. The nitrogen atom in a primary amine is sp3 hybridized, with a lone pair and three substituents (two hydrogens and the carbon of the indene ring). This allows for pyramidal inversion, though for primary amines, this inversion is typically very fast at room temperature youtube.com.

More significantly, rotation around the C6-N bond would lead to different rotamers. Computational studies would involve:

Geometry Optimization: Determining the lowest energy structure(s) using DFT or other quantum mechanical methods researchgate.net.

Dihedral Angle Scans: Systematically rotating the C-N bond (and potentially other flexible bonds if present in derivatives) while optimizing other structural parameters to map the potential energy surface. This identifies energy minima (stable conformers) and maxima (transition states) unicamp.brresearchgate.net.

Energy Calculations: Determining the relative energies of different conformers and the energy barriers for interconversion.

The most stable conformer(s) would be those corresponding to the lowest energy minima on the potential energy surface. Factors influencing these conformations include steric hindrance between the amine group and adjacent atoms on the indene ring, and electronic interactions such as hydrogen bonding (if a suitable acceptor is nearby) or hyperconjugation researchgate.net.

Stereochemical Behavior: this compound itself does not possess a chiral center on the carbon framework, as the indene ring system is planar and the amine is attached to an aromatic carbon. The nitrogen atom in a primary amine can be considered a stereocenter due to its pyramidal geometry and the presence of a lone pair, making it analogous to a carbon with four different substituents youtube.com. However, rapid nitrogen inversion at room temperature typically interconverts these enantiomeric forms too quickly for them to be isolated or observed as distinct species by standard techniques like NMR youtube.com. Therefore, this compound is generally considered achiral in solution at room temperature due to this rapid inversion.

Computational methods can, however, model this inversion process and calculate the energy barrier for nitrogen inversion, which is typically low (around 6 kcal/mol for simple amines) youtube.com. This would involve locating the planar transition state for the nitrogen inversion. While this compound itself does not present complex stereochemical challenges beyond nitrogen inversion, computational analysis would be crucial for understanding the stereochemistry of its derivatives, especially if chiral centers are introduced elsewhere in the molecule or if the nitrogen is part of a rigid, chiral environment.

Emerging Research Avenues and Conceptual Applications for 1h Inden 6 Amine

Development of Chemo- and Biocatalytic Approaches for Synthesis

The efficient synthesis of 1H-inden-6-amine and its derivatives is a critical first step towards unlocking their potential. Both traditional chemocatalysis and modern biocatalysis offer promising avenues for their preparation.

Chemo-catalytic Strategies:

Conventional methods for the synthesis of the indane core often involve intramolecular Friedel-Crafts reactions. For the introduction of the amine functionality at the 6-position, nitration of the indane scaffold followed by reduction is a plausible route. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could also be conceptually applied to a halogenated indene (B144670) precursor.

| Catalyst System | Substrate | Reaction Type | Potential Yield (%) | Reference Compound |

| Pd₂(dba)₃ / BINAP | 6-Bromo-1H-indene | Buchwald-Hartwig Amination | 70-95 | Various aryl amines |

| Raney Nickel / H₂ | 6-Nitro-1H-indene | Catalytic Reduction | >90 | Nitroarenes |

| AlCl₃ | 3-(m-tolyl)propanoic acid | Friedel-Crafts Acylation | ~80 | 6-Methyl-1-indanone |

Biocatalytic Innovations:

The field of biocatalysis offers green and highly selective alternatives for amine synthesis. Enzymes such as transaminases (TAs) are particularly promising for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govresearchgate.net While direct enzymatic amination of an indanone precursor at the 6-position is not a standard transformation, the use of ω-transaminases for the synthesis of chiral aminoindanes from the corresponding indanones has been explored. nih.gov This suggests a potential biocatalytic route to chiral derivatives of this compound, should a suitable 6-aminoindan-1-one or a related prochiral precursor be accessible.

| Enzyme Class | Biotransformation | Substrate Example | Potential Advantage |

| Transaminase (TA) | Asymmetric reductive amination | 1-Indanone | High enantioselectivity |

| Nitrilase | Hydrolysis of nitriles | 6-Cyano-1H-indene | Mild reaction conditions |

| Monoamine Oxidase (MAO) | Kinetic resolution of racemic amines | Racemic this compound | Access to enantiopure amines |

Exploration of Novel Reaction Pathways and Domino Sequences

Domino reactions, or cascade reactions, offer an elegant and efficient approach to building molecular complexity in a single synthetic operation. acs.orgdntb.gov.ua For the functionalization of the this compound scaffold, several conceptual domino sequences can be envisioned.

One such possibility involves an initial reaction at the amino group, which then triggers a subsequent cyclization or rearrangement involving the indene double bond. For instance, a Pictet-Spengler-type reaction could be conceptually applied if a suitable aldehyde is reacted with this compound, leading to the formation of a more complex heterocyclic system.

Furthermore, domino reactions involving the functionalization of the indene core itself are an active area of research. rsc.org Metal-catalyzed domino processes could potentially be developed to introduce substituents on the five-membered ring while simultaneously modifying the amino group or the aromatic ring.

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

The unambiguous characterization of this compound and its derivatives, as well as the real-time monitoring of their synthesis, is crucial for methodological development. A suite of advanced spectroscopic and spectrometric techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of this compound. The proton spectrum would be expected to show characteristic signals for the aromatic protons, the vinyl protons of the indene double bond, and the protons of the methylene (B1212753) group. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential for assigning all proton and carbon signals unequivocally.

Table of Predicted ¹H NMR Chemical Shifts for the this compound Scaffold

| Proton | Predicted Chemical Shift Range (ppm) | Multiplicity |

| Aromatic (C4-H, C5-H, C7-H) | 6.8 - 7.5 | d, dd, s |

| Vinylic (C2-H, C3-H) | 6.5 - 7.0 | m |

| Methylene (C1-H₂) | ~3.3 | t |

| Amine (NH₂) | 3.5 - 4.5 | br s |

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound and its derivatives. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information, particularly for identifying the position of substituents. Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are vital for analyzing reaction mixtures and assessing product purity.

In-situ Reaction Monitoring:

Advanced techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR can be employed to monitor the progress of reactions for the synthesis of this compound in real-time. This allows for the optimization of reaction conditions and the identification of transient intermediates.

Rational Design of this compound Derivatives through Computational Chemistry

Computational chemistry provides a powerful toolkit for the rational design of this compound derivatives with desired properties. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to predict the geometric and electronic properties of the parent molecule and its analogues.

Predicting Reactivity and Spectroscopic Properties:

DFT calculations can be employed to predict the reactivity of different positions on the this compound scaffold, guiding the design of synthetic strategies for targeted modifications. Furthermore, computational methods can aid in the interpretation of experimental spectroscopic data, such as NMR chemical shifts and vibrational frequencies.

Virtual Screening and Property Prediction:

Molecular modeling techniques can be used to perform virtual screening of libraries of this compound derivatives for potential biological activity or material properties. Properties such as binding affinity to a target protein or electronic properties relevant to organic electronics can be predicted, prioritizing compounds for synthesis and experimental evaluation.

| Computational Method | Application | Predicted Property |

| Density Functional Theory (DFT) | Geometry Optimization | Bond lengths, bond angles, dihedral angles |

| Time-Dependent DFT (TD-DFT) | Excited State Calculations | UV-Vis absorption and emission spectra |

| Molecular Docking | Virtual Screening | Binding affinity to biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling | Biological activity based on molecular descriptors |

Applications in Supramolecular Chemistry and Host-Guest Interactions

The presence of both an aromatic system and a hydrogen-bonding amino group makes this compound an interesting building block for supramolecular chemistry. nih.gov These features allow for the formation of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces for the self-assembly of larger, well-defined architectures.

Self-Assembly and Crystal Engineering:

It is conceivable that this compound could self-assemble into various supramolecular structures, such as tapes, sheets, or porous frameworks, through hydrogen bonding between the amino groups and π-stacking of the indene rings. The principles of crystal engineering could be applied to design and synthesize derivatives with specific functionalities to control the resulting supramolecular architecture.

Host-Guest Chemistry:

The indene core of this compound can be considered a potential guest molecule for larger host systems, such as cyclodextrins, calixarenes, or cucurbiturils. The formation of host-guest inclusion complexes could modify the physicochemical properties of this compound, such as its solubility and stability. Conversely, derivatives of this compound could be designed to act as hosts for smaller guest molecules, with the amino group providing a specific recognition site.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing high-purity 1H-inden-6-amine, and how can reaction conditions be optimized?

- Methodological Answer :

- Route Selection : Start with indene derivatives (e.g., halogenated precursors) and employ reductive amination or Buchwald-Hartwig coupling. For example, 4-aminoindan derivatives (CAS 32202-61-2) are synthesized via catalytic hydrogenation of nitroindenes .

- Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Monitor intermediates via HPLC (C18 columns, acetonitrile/water mobile phase) to minimize byproducts .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) can achieve >98% purity. Validate with NMR (¹H/¹³C) and high-resolution mass spectrometry .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data interpretation account for structural isomerism?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : Focus on aromatic proton splitting patterns (δ 6.5–7.5 ppm) and amine protons (δ 1.5–3.0 ppm). Compare with DFT-calculated shifts to distinguish positional isomers .

- IR : Confirm NH₂ stretches (3300–3500 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

- Chromatography : Use reverse-phase HPLC (UV detection at 254 nm) with a pentafluorophenyl column to resolve isomers. Calibrate retention times against synthesized standards .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound, and what experimental validations are required?

- Methodological Answer :

- Modeling : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., nucleophilic aromatic substitution sites) .

- Validation :

- Compare computed UV-Vis spectra (TD-DFT) with experimental data (λ_max in ethanol).

- Validate charge distribution via X-ray crystallography (if single crystals are obtainable) .

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis across studies?

- Methodological Answer :

- Meta-Analysis : Apply random-effects models to account for between-study variance (e.g., Paule-Mandel estimator) .

- Heterogeneity Assessment : Calculate I² to quantify inconsistency (e.g., I² > 50% suggests significant heterogeneity). Investigate sources via subgroup analysis (e.g., catalyst type, solvent) .

- Sensitivity Analysis : Exclude outliers (e.g., studies with incomplete purification protocols) and re-estimate pooled yield .

Q. What experimental strategies can mitigate amine oxidation or degradation during storage of this compound?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor purity via LC-MS and quantify degradation products (e.g., nitroso derivatives) .

- Storage : Use amber vials under argon, with desiccants (silica gel). Add stabilizers (0.1% BHT) for long-term storage at -20°C .

Guidance for Rigorous Research Design

- Literature Review : Use systematic search strategies (PubMed, Web of Science) with Boolean terms like "(this compound) AND (synthesis OR stability)" to avoid selection bias .

- Ethical Compliance : Include animal/human ethics statements if applicable (e.g., toxicity testing) .

- Data Reproducibility : Archive raw spectra, chromatograms, and computational inputs in open repositories (e.g., Zenodo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.